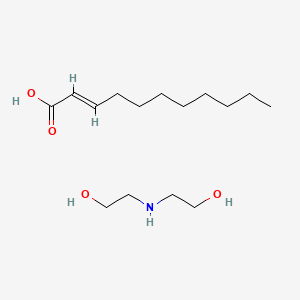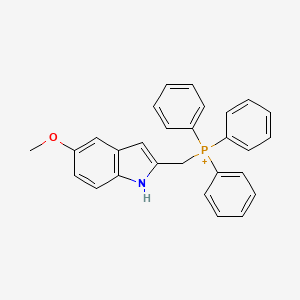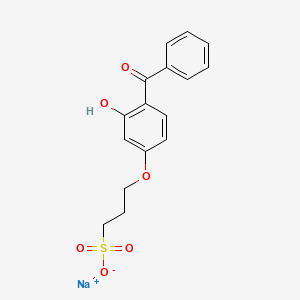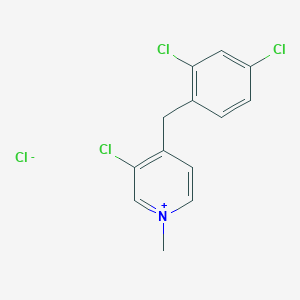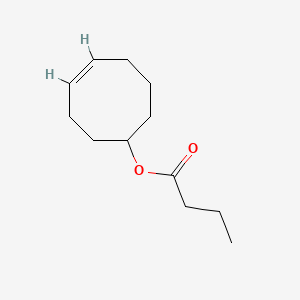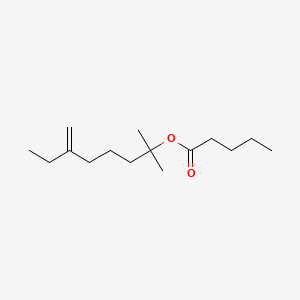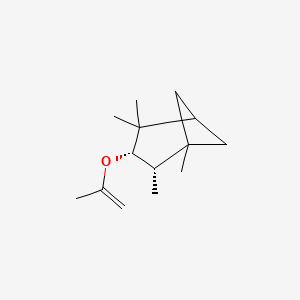
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane, featuring an acetate functional group. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate typically involves the esterification of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products
Oxidation: Formation of bicyclo(3.1.1)heptanoic acid, 2,6,6-trimethyl-.
Reduction: Formation of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol form, which then interacts with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: A structurally similar compound without the acetate group.
Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-: A diol derivative with two hydroxyl groups.
Bicyclo(3.1.1)heptan-3-ol, 2,6,6-trimethyl-: An alcohol derivative with a hydroxyl group at the third position.
Uniqueness
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where the acetate group plays a crucial role.
Eigenschaften
CAS-Nummer |
102322-85-0 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(2S,3S)-1,2,4,4-tetramethyl-3-prop-1-en-2-yloxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C14H24O/c1-9(2)15-12-10(3)14(6)7-11(8-14)13(12,4)5/h10-12H,1,7-8H2,2-6H3/t10-,11?,12+,14?/m1/s1 |
InChI-Schlüssel |
HLLJVYBUFVRJHE-JJMZSNKZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(C2CC1(C2)C)(C)C)OC(=C)C |
Kanonische SMILES |
CC1C(C(C2CC1(C2)C)(C)C)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
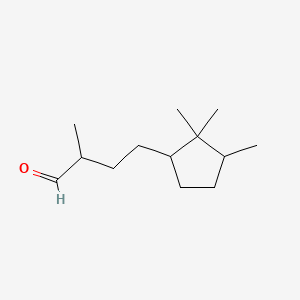
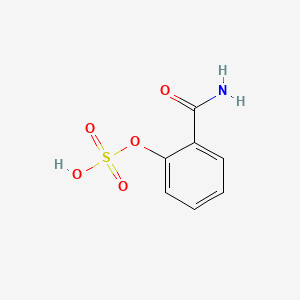
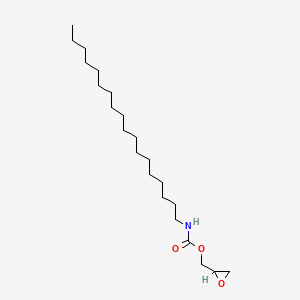
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
